molecular formula C9H10ClNO2 B2779595 (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 2503155-44-8

(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2779595
CAS No.: 2503155-44-8
M. Wt: 199.63
InChI Key: RPFDAIBMARWIIE-KZYPOYLOSA-N
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Description

trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H10ClNO2. It is a white solid that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of pyridine with a cyclopropane carboxylic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: In medicinal chemistry, trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is explored for its potential therapeutic applications. It may be used in the design and development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • trans-2-(Pyridin-2-YL)cyclopropane-1-carboxylic acid hydrochloride
  • trans-2-(Pyridin-4-YL)cyclopropane-1-carboxylic acid hydrochloride
  • cis-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride

Uniqueness: trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFDAIBMARWIIE-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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